molecular formula C10H13NO2S B13181566 4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde

4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde

Cat. No.: B13181566
M. Wt: 211.28 g/mol
InChI Key: HZVCCFRPRGVRRF-UHFFFAOYSA-N
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Description

4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is a thiophene derivative, which means it contains a five-membered ring made up of four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed:

Scientific Research Applications

4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: A simpler thiophene derivative without the morpholine ring.

    2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.

    Morpholine-4-carbaldehyde: A morpholine derivative without the thiophene ring.

Uniqueness: 4-(2-Methylmorpholin-4-YL)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(2-methylmorpholin-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-8-5-11(2-3-13-8)9-4-10(6-12)14-7-9/h4,6-8H,2-3,5H2,1H3

InChI Key

HZVCCFRPRGVRRF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=CSC(=C2)C=O

Origin of Product

United States

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